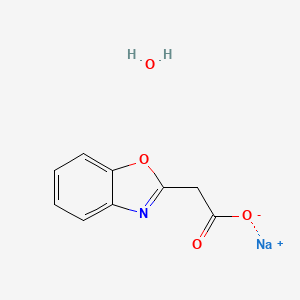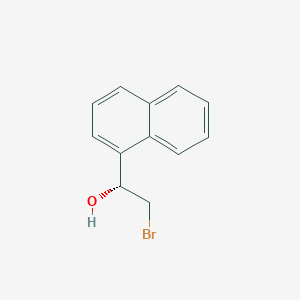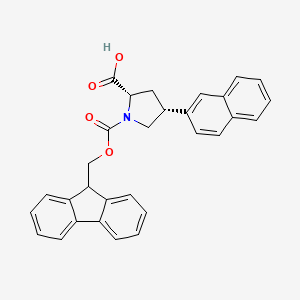
6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds . Carboxylic acids are organic compounds that contain a carboxyl group (-COOH). They are widely present in many substances, including acetic acid in vinegar and citric acid in citrus fruits .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds often involves the use of various methods to introduce the trifluoromethyl group into organic motifs . One common method is the direct fluorination of a precursor compound . Another method involves the assembly of the desired compound from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This property can influence the chemical behavior of the compounds in which it is present.
Chemical Reactions Analysis
Trifluoromethyl-containing compounds are known for their resistance to oxidation/reduction reactions . They are often used as catalysts for esterification .
Physical And Chemical Properties Analysis
Trifluoromethyl-containing compounds often exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. For example, they often have enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Drug Development
The trifluoromethyl group, denoted as -CF3, is a common feature in many FDA-approved drugs . It has been found that a molecule with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, exhibited improved drug potency toward reverse transcriptase enzyme inhibition . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could potentially be used in the development of new drugs.
Enzyme Inhibition
Trifluoromethylated compounds have been found to be potent inhibitors of certain enzymes . For example, they can inhibit acetylcholinesterase, monoamine oxidase A, and monoamine oxidase B . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could be used in research related to these enzymes.
Cell Proliferation and Apoptosis
PI3Ks are a type of lipid kinase involved in cell proliferation, apoptosis, motility, cell invasion, and glucose metabolism . Trifluoromethylated compounds, such as Alpelisib, have been used in the treatment of diseases related to these processes . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could potentially be used in similar applications.
Chemical Transformations
Trifluoroacetic acid (TFA), a compound containing a trifluoromethyl group, has been used to facilitate a wide variety of chemical transformations . These include rearrangements, functional group deprotections, condensations, hydroarylations, and trifluoroalkylations . This suggests that “6-(Trifluoromethyl)-3-cyclohexene-1-carboxylic acid” could potentially be used in similar chemical transformations.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDABFKCGLTQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)
![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)

![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
